molecular formula C31H30N2O2 B457432 N~1~,N~5~-dibenzhydrylpentanediamide

N~1~,N~5~-dibenzhydrylpentanediamide

Cat. No.: B457432
M. Wt: 462.6g/mol
InChI Key: WRMRIWFOIIMMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N₁,N₅-Dibenzhydrylpentanediamide is a diamide derivative of pentanedioic acid (glutaric acid) with benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms at positions 1 and 5 of the amide backbone.

Properties

Molecular Formula

C31H30N2O2

Molecular Weight

462.6g/mol

IUPAC Name

N,N'-dibenzhydrylpentanediamide

InChI

InChI=1S/C31H30N2O2/c34-28(32-30(24-14-5-1-6-15-24)25-16-7-2-8-17-25)22-13-23-29(35)33-31(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21,30-31H,13,22-23H2,(H,32,34)(H,33,35)

InChI Key

WRMRIWFOIIMMSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N₁,N₅-dibenzhydrylpentanediamide and its analogs:

Compound Substituents Molecular Weight Key Properties
N₁,N₅-Dibenzhydrylpentanediamide Benzhydryl (diphenylmethyl) groups ~500–550 (estimated) High lipophilicity, steric bulk; potential CNS activity due to aromatic moieties.
N₁,N₅-Bis[4-(diethylamino)phenyl]pentanediamide 4-(Diethylamino)phenyl groups 424.58 Moderate polarity from diethylamino groups; likely soluble in polar aprotic solvents.
N₁,N₅-Bis{4-[(3,5-dimethylanilino)sulfonyl]phenyl}pentanediamide Sulfonamide-linked dimethylanilino groups 648.79 High molecular weight, sulfonyl groups enhance stability and potential hydrogen bonding.

Key Differences :

Substituent Effects: Benzhydryl groups (in the target compound) are electronically neutral but sterically bulky, which may hinder rotational freedom and reduce solubility in aqueous media. In contrast, diethylamino groups (in the analog from ) introduce basicity and moderate polarity, enhancing solubility in organic solvents . Sulfonyl groups (in the compound from ) are electron-withdrawing, increasing thermal stability and resistance to hydrolysis compared to benzhydryl or diethylamino substituents .

Reactivity :

  • Amides with benzhydryl groups are less reactive in nucleophilic substitution or hydrolysis due to steric hindrance. Conversely, sulfonamide-containing analogs may participate in hydrogen bonding or serve as intermediates in coupling reactions .

Sulfonamide-linked analogs, however, are more likely to exhibit protease inhibition or antibacterial properties due to their hydrogen-bonding capacity .

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